molecular formula C9H8N2O B2691227 5-Methyl-3-(pyridin-3-yl)isoxazole CAS No. 85903-32-8

5-Methyl-3-(pyridin-3-yl)isoxazole

Cat. No. B2691227
CAS RN: 85903-32-8
M. Wt: 160.176
InChI Key: VVVHOKHVHXUUEN-UHFFFAOYSA-N
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Description

“5-Methyl-3-(pyridin-3-yl)isoxazole” is a chemical compound with the molecular formula C10H8N2O3 . It is a member of the isoxazole class of compounds, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

Isoxazoles, including “5-Methyl-3-(pyridin-3-yl)isoxazole”, can be synthesized through various methods. Two main ones include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .


Molecular Structure Analysis

The molecular structure of “5-Methyl-3-(pyridin-3-yl)isoxazole” is represented by the InChI code 1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) .


Chemical Reactions Analysis

Isoxazoles, including “5-Methyl-3-(pyridin-3-yl)isoxazole”, can undergo a variety of chemical reactions. The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

The molecular weight of “5-Methyl-3-(pyridin-3-yl)isoxazole” is 204.19 .

Scientific Research Applications

Synthesis of Highly Functionalised Derivatives

Research has explored the use of "5-Methyl-3-(pyridin-3-yl)isoxazole" derivatives as scaffolds for synthesizing highly functionalized isoxazoles and heterocycles. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the compound's versatility as a precursor for various chemical transformations, leading to novel isoxazole-annulated heterocycles with potential applications in drug discovery and material science (Ruano, Fajardo, & Martín, 2005).

Metal Complex Formation

The compound and its derivatives have been used to form metal complexes, which are of interest due to their potential applications in catalysis, magnetic materials, and as ligands in coordination chemistry. For example, the synthesis, solution, and solid-state structure of Pd(II), Pt(II), Ir(III), and Zn(II) complexes with 5-pyridine substituted N-methyl isoxazolidines have been characterized, highlighting the structural diversity and potential utility of these complexes (Lysenko et al., 2001).

Pyrolysis Studies

Pyrolysis of isoxazole derivatives, including the 5-methyl variant, has revealed new primary products and the pivotal role of the vinylnitrene intermediate. These findings have implications for understanding the thermal decomposition pathways of isoxazoles and could lead to novel synthesis strategies for isoxazole-based compounds (Nunes et al., 2011).

Antimicrobial Activities

Several studies have evaluated the antimicrobial activities of isoxazole derivatives, indicating their potential as antimicrobial agents. This includes the synthesis and evaluation of isoxazoline libraries for their antimicrobial properties, providing a basis for the development of new antimicrobial compounds (Gaonkar, Rai, & Prabhuswamy, 2007).

Electrochromic Properties

Research into the electrochromic properties of derivatives of "5-Methyl-3-(pyridin-3-yl)isoxazole" has shown promising results for their application in electrochromic devices. The synthesis of new electrochromic derivatives and their characterization reveal the potential for developing novel electrochromic materials (Chudov et al., 2019).

Safety And Hazards

While specific safety and hazard information for “5-Methyl-3-(pyridin-3-yl)isoxazole” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Isoxazoles, including “5-Methyl-3-(pyridin-3-yl)isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades , and it is expected that new synthetic methods and applications will continue to be developed.

properties

IUPAC Name

5-methyl-3-pyridin-3-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-5-9(11-12-7)8-3-2-4-10-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVHOKHVHXUUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(pyridin-3-yl)isoxazole

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